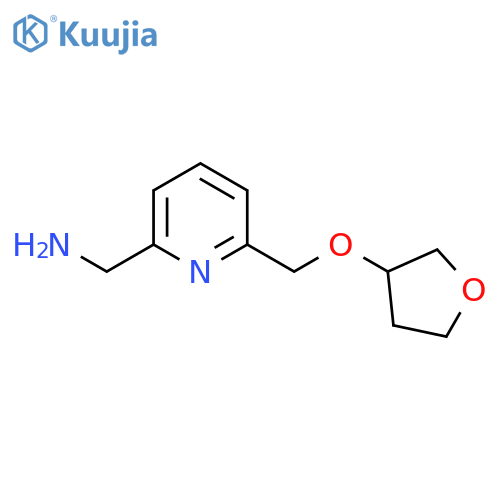Cas no 1701690-73-4 ({6-(oxolan-3-yloxy)methylpyridin-2-yl}methanamine)
6-(オキソラン-3-イルオキシ)メチルピリジン-2-イルメタンアミンは、ピリジン環とテトラヒドロフラン構造を併せ持つ有機化合物です。分子内にアミン基を有することから、医薬品中間体や配位子としての応用が期待されます。特に、酸素原子を含むオキソラン環とピリジン環の共存により、優れた溶解性と分子認識特性を示します。この化合物は、金属イオンとのキレート形成能に優れており、触媒設計や機能性材料の開発における有用性が注目されています。また、官能基の反応性を活かした多段階合成にも適した構造特性を有しています。

1701690-73-4 structure
商品名:{6-(oxolan-3-yloxy)methylpyridin-2-yl}methanamine
CAS番号:1701690-73-4
MF:C11H16N2O2
メガワット:208.256942749023
MDL:MFCD24665839
CID:5102705
PubChem ID:66718414
{6-(oxolan-3-yloxy)methylpyridin-2-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- (R)-(6-(((Tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine
- [6-(oxolan-3-yloxymethyl)pyridin-2-yl]methanamine
- (6-(((Tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine
- starbld0030053
- (6-{[(3S)-oxolan-3-yloxy]methyl}pyridin-2-yl)methanamine
- SB21538
- (S)-6-[[(3-Tetrahydrofuranyl)oxy]methyl]pyridine-2-methanamine
- {6-(oxolan-3-yloxy)methylpyridin-2-yl}methanamine
-
- MDL: MFCD24665839
- インチ: 1S/C11H16N2O2/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11/h1-3,11H,4-8,12H2
- InChIKey: BBKGPBZDHDBSSO-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)OCC1C=CC=C(CN)N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 189
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 57.4
{6-(oxolan-3-yloxy)methylpyridin-2-yl}methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-314523-0.5g |
{6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methanamine |
1701690-73-4 | 0.5g |
$1440.0 | 2023-09-05 | ||
| Enamine | EN300-314523-1g |
{6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methanamine |
1701690-73-4 | 1g |
$1500.0 | 2023-09-05 | ||
| Enamine | EN300-314523-5.0g |
{6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methanamine |
1701690-73-4 | 5.0g |
$4349.0 | 2023-02-24 | ||
| Enamine | EN300-314523-0.05g |
{6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methanamine |
1701690-73-4 | 0.05g |
$1261.0 | 2023-09-05 | ||
| Enamine | EN300-314523-2.5g |
{6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methanamine |
1701690-73-4 | 2.5g |
$2940.0 | 2023-09-05 | ||
| Enamine | EN300-314523-10.0g |
{6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methanamine |
1701690-73-4 | 10.0g |
$6450.0 | 2023-02-24 | ||
| Enamine | EN300-314523-1.0g |
{6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methanamine |
1701690-73-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-314523-5g |
{6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methanamine |
1701690-73-4 | 5g |
$4349.0 | 2023-09-05 | ||
| Enamine | EN300-314523-0.25g |
{6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methanamine |
1701690-73-4 | 0.25g |
$1381.0 | 2023-09-05 | ||
| Enamine | EN300-314523-10g |
{6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methanamine |
1701690-73-4 | 10g |
$6450.0 | 2023-09-05 |
{6-(oxolan-3-yloxy)methylpyridin-2-yl}methanamine 関連文献
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
1701690-73-4 ({6-(oxolan-3-yloxy)methylpyridin-2-yl}methanamine) 関連製品
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 152840-81-8(Valine-1-13C (9CI))
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
